Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25FN4O5S and its molecular weight is 428.48. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19FN4O4S
- Molecular Weight : 372.4 g/mol
- CAS Number : 2034242-85-6
The structural features of this compound include a pyrrolidine ring and a thiadiazole moiety, both known for their biological significance.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to interact effectively with bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that:
- Compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways .
- Specific derivatives have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Anti-tubercular Activity
Thiadiazole-containing compounds have been investigated for their anti-tubercular effects:
- Recent studies highlighted the efficacy of certain thiadiazole derivatives against Mycobacterium tuberculosis, targeting key enzymes involved in mycobacterial metabolism .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | EthR | 0.072 | Villemagne et al. (2020) |
Compound B | DprE1 | 0.045 | Parikh et al. (2020) |
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- DNA Intercalation : Some derivatives may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study conducted by Shruthi et al. (2019) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, one derivative exhibited an IC50 of 0.5 µg/mL against wild-type Mycobacterium tuberculosis strains.
Case Study 2: Antimicrobial Efficacy
Research by Upare et al. (2019) focused on the synthesis of styryl oxadiazoles linked to thiadiazoles. The lead compound demonstrated significant antibacterial activity with an IC50 value of 0.045 µg/mL against Mtb H37Ra strains.
Properties
IUPAC Name |
tert-butyl 2-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O5S/c1-18(2,3)28-17(25)23-8-6-7-13(23)16(24)20-12-10-15-14(9-11(12)19)21(4)29(26,27)22(15)5/h9-10,13H,6-8H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTESIHKQHUUJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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